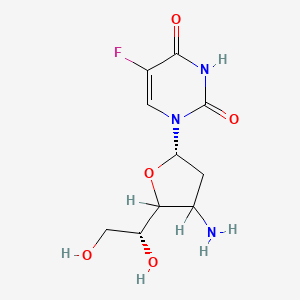

2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)-5-fluoro-

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is derived from its pyrimidinedione core and the modified hexofuranosyl substituent. The parent structure, 2,4(1H,3H)-pyrimidinedione (a dihydro derivative of uracil), is substituted at the 1-position by a 3-amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl group and at the 5-position by a fluorine atom.

Structural breakdown :

- Pyrimidinedione core : The bicyclic structure consists of a pyrimidine ring with ketone groups at positions 2 and 4. The numbering begins at the nitrogen atom adjacent to the ketone at position 2, proceeding clockwise.

- Substituents :

- 1-position : A 3-amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl group. This six-membered furanose sugar lacks hydroxyl groups at positions 2 and 3 (dideoxy) and bears an amino group at position 3. The "alpha-D-ribo" designation indicates the stereochemistry of the glycosidic bond (α-configuration) and the sugar’s D-ribose-like orientation.

- 5-position : A fluorine atom replacing the hydrogen atom on the pyrimidine ring.

IUPAC name :

1-[(3α,5β,6α)-3-Amino-2,3-dideoxy-α-D-ribo-hexofuranosyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione

Rationale :

- The sugar moiety is prioritized as a substituent due to its attachment to the nitrogen at position 1 of the pyrimidinedione.

- The stereochemical descriptors (α, β) for the sugar’s chiral centers follow Cahn-Ingold-Prelog rules, with the anomeric carbon (C1) in the α-configuration relative to the sugar’s reference plane.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical databases often employ divergent naming strategies for complex nucleoside analogues. The following table summarizes potential synonyms and registry names for this compound based on structural analogs documented in the provided sources:

Key observations :

- PubChem entries (e.g., CID 148737, CID 5790) favor systematic descriptions of substituents and stereochemistry, aligning with IUPAC guidelines.

- Pharmaceutical contexts (e.g., Floxuridine) often simplify names by emphasizing functional modifications (e.g., "5-fluoro") rather than full stereochemical descriptors.

- Database-specific identifiers (e.g., ChEMBL IDs) are assigned based on structural similarity to existing entries, suggesting this compound might receive identifiers like CHEMBLXXXXXXX if cataloged.

CAS Registry Number and Regulatory Identification Codes

As of the latest available data (May 2025), this compound does not appear in the PubChem, DrugBank, or European Chemicals Agency (ECHA) databases. However, its structural features permit inferences about potential regulatory coding:

Structural analogs :

- 3'-Amino-2',3'-dideoxyuridine (CAS 101062-04-8): Shares the 2',3'-dideoxy and 3'-amino modifications but lacks the 5-fluoro substitution and hexofuranosyl configuration.

- 5-Fluoro-2'-deoxyuridine (CAS 50-91-9): Contains the 5-fluoro-uracil base but uses a 2'-deoxyribose sugar instead of the amino-modified hexofuranosyl group.

Regulatory implications : The absence of a CAS number suggests this compound has not undergone commercial synthesis or regulatory review. Its classification would likely fall under "research chemicals" until pharmacological data is generated.

Properties

CAS No. |

133488-43-4 |

|---|---|

Molecular Formula |

C10H14FN3O5 |

Molecular Weight |

275.23 g/mol |

IUPAC Name |

1-[(2S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14FN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5?,6-,7+,8?/m1/s1 |

InChI Key |

YUNLZAPEXNEVJA-RIWIAUTPSA-N |

Isomeric SMILES |

C1[C@H](OC(C1N)[C@@H](CO)O)N2C=C(C(=O)NC2=O)F |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)C(CO)O)N |

Origin of Product |

United States |

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)-5-fluoro- (CAS Number: 133488-26-3) is a fluorinated pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to detail its biological activity through various studies and findings.

- Molecular Formula : C10H14FN3O5

- Molecular Weight : 275.2337 g/mol

- Density : 1.61 g/cm³

- Chemical Structure : The presence of a fluorine atom is significant as it enhances the compound's biological activity by improving membrane permeability and resistance to enzymatic degradation.

Antimicrobial Activity

Research indicates that compounds containing fluorine often exhibit enhanced antimicrobial properties. The specific compound has been studied for its activity against various pathogens.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 16 µg/mL | |

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Notably, the MIC values suggest that while the compound is effective, it may not be as potent as some existing antibiotics.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated. A study reported that while the compound shows promise in inhibiting microbial growth, it also exhibits cytotoxicity with a therapeutic index that warrants further investigation for safe therapeutic applications.

Table 2: Cytotoxicity Data

These findings indicate that while the compound has potential as an antimicrobial agent, its cytotoxic effects limit its immediate applicability in clinical settings.

The mechanism by which this pyrimidinedione exerts its biological effects may involve interference with nucleic acid synthesis or function. Fluorinated compounds are known to alter the interaction dynamics with target enzymes or receptors due to their unique electronic properties.

Case Studies

A notable case study involving this compound assessed its efficacy in combination therapies against resistant strains of bacteria. The study found that when used alongside traditional antibiotics, there was a synergistic effect observed in reducing bacterial load in vitro.

Summary of Findings from Case Studies

- Combination Therapy Efficacy : Enhanced bacterial inhibition when combined with beta-lactam antibiotics.

- Resistance Mechanism Overcoming : Demonstrated ability to overcome certain resistance mechanisms in Staphylococcus aureus.

Scientific Research Applications

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against viral infections such as HIV and hepatitis. The structural modification of pyrimidinediones has led to the synthesis of various nucleoside analogs that exhibit potent antiviral effects.

Case Study: Antiviral Activity Against HIV

In a study examining the antiviral properties of several pyrimidinedione derivatives, it was found that modifications at the 5-position significantly enhanced their efficacy against HIV. Compounds similar to 2,4(1H,3H)-Pyrimidinedione were shown to inhibit viral replication effectively in vitro. The structure-activity relationship (SAR) indicated that the presence of specific functional groups could enhance bioactivity and selectivity towards viral enzymes .

Nucleoside Analog Development

The compound serves as a precursor for synthesizing various nucleoside analogs that are crucial in developing antiviral and anticancer therapies. Its structural framework allows for the incorporation of different sugar moieties and modifications that can lead to enhanced therapeutic profiles.

Data Table: Nucleoside Analog Variants

Case Study: Mechanistic Insights

Research has demonstrated that compounds derived from 2,4(1H,3H)-Pyrimidinedione effectively compete with natural substrates for binding to viral polymerases. This competitive inhibition results in reduced viral load in treated cells .

Potential Research Areas:

- Development of prodrugs to improve oral bioavailability.

- Investigation into combination therapies with existing antiviral drugs.

- Exploration of the compound's activity against emerging viral strains.

Comparison with Similar Compounds

FMAU (1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione)

- CAS : 69256-17-3 .

- Structural Differences: Sugar: 2-fluoro-ß-D-arabinofuranosyl (vs. 3-amino-alpha-D-ribo-hexofuranosyl in the target compound). Base: 5-methyl substitution (vs. 5-fluoro).

- Activity : FMAU is a thymidine analog with demonstrated antiviral and anticancer activity, particularly against hepatitis B virus (HBV) . The 2'-fluoro group in FMAU enhances metabolic stability compared to natural nucleosides.

1-(3-Azido-2,3,5-trideoxy-beta-D-erythro-hexofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (Homo-AZT)

- CAS : 130481-61-7 .

- Structural Differences: Sugar: 3-azido-2,3,5-trideoxy-beta-D-erythro-hexofuranosyl (vs. 3-amino-alpha-D-ribo-hexofuranosyl). Base: 5-methyl (vs. 5-fluoro).

- Activity : Homo-AZT is a structural analog of zidovudine (AZT), with the azido group enabling inhibition of reverse transcriptase in HIV. The absence of a 3'-hydroxyl group prevents DNA chain elongation .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- CAS : 314-40-9 .

- Structural Differences: Base: Bromine at C5, methyl at C6, and a branched alkyl group at N3 (vs. 5-fluoro and amino-sugar in the target compound).

- Activity: Bromacil is a herbicide that inhibits photosynthesis by binding to the D1 protein in plants. Its bulky substituents render it unsuitable for antiviral use but highlight the role of lipophilicity in non-enzymatic targeting .

Comparative Data Table

| Compound Name | CAS Number | Sugar Moiety | Base Substitution | Key Properties/Activity |

|---|---|---|---|---|

| Target Compound | 133488-40-1 | 3-amino-alpha-D-ribo-hexofuranosyl | 5-fluoro | Potential antiviral (inferred) |

| FMAU | 69256-17-3 | 2-fluoro-ß-D-arabinofuranosyl | 5-methyl | Antiviral (HBV), anticancer |

| Homo-AZT | 130481-61-7 | 3-azido-beta-D-erythro-hexofuranosyl | 5-methyl | HIV reverse transcriptase inhibitor |

| Bromacil | 314-40-9 | None (non-nucleoside) | 5-bromo, 6-methyl | Herbicide (photosynthesis inhibitor) |

Research Findings and Implications

- Stereochemistry: The alpha-D-ribo configuration in the target compound may improve binding to viral polymerases compared to beta-anomers like FMAU .

- Substituent Effects: 5-Fluoro vs. 5-Methyl: Fluorine’s electronegativity may enhance base-pairing disruption in viral RNA/DNA, whereas methyl groups (e.g., in FMAU) stabilize hydrophobic interactions . 3-Amino vs. 3-Azido: The amino group in the target compound could improve solubility and reduce toxicity compared to azido-containing analogs like Homo-AZT .

- Synthetic Methods : Microwave-assisted synthesis () has been shown to optimize yields for pyrimidinediones, suggesting a viable route for large-scale production of the target compound .

Preparation Methods

Glycosylation of Pyrimidinedione Base

- The pyrimidinedione base (uracil derivative) is reacted with a sugar derivative bearing a good leaving group at the anomeric position, such as a halide or sulfonate ester.

- For example, a 6-azido-3,6-dideoxy sugar derivative can be coupled with 2,4(1H,3H)-pyrimidinedione under the catalysis of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous methylene chloride at low temperature (-30 °C) for several hours to form the nucleoside intermediate.

- The reaction is quenched with sodium bicarbonate solution, and the product is extracted and purified by silica gel chromatography.

Functional Group Transformations on Sugar Moiety

- The azido group on the sugar can be converted to an amino group by catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere.

- Acetylation or other protecting group manipulations are performed to protect or deprotect hydroxyl groups as needed.

- For example, a mixture containing the nucleoside intermediate is stirred with ethyl acetate, palmitic anhydride, and palladium on charcoal under hydrogen for 16 hours to achieve selective reduction and acylation steps.

Deprotection and Final Purification

- After the key functional groups are installed, the protecting groups on the sugar are removed under mild basic or acidic conditions.

- For example, sodium methoxide in methanol can be used to remove acetyl groups, followed by filtration and evaporation to yield the deprotected nucleoside.

- The final product is purified by chromatographic techniques such as silica gel column chromatography using mixtures of methylene chloride and methanol or ethyl acetate.

Representative Preparation Scheme (Summary Table)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| A | Glycosylation of 5-fluoropyrimidine base with protected sugar | 2,4(1H,3H)-pyrimidinedione + sugar derivative, TMSOTf, CH2Cl2, -30 °C, 6 h | Moderate yield; requires inert atmosphere |

| B | Azido group reduction to amino | Pd/C, H2 atmosphere, MeOH, 3.5 h | High selectivity for amino group formation |

| C | Acetylation or acylation of sugar hydroxyls | Palmitic anhydride, ethyl acetate, Pd/C, H2, 16 h | Protects hydroxyl groups, improves stability |

| D | Deprotection of acetyl groups | Sodium methoxide in methanol, 15 h | Clean removal of protecting groups |

| E | Purification | Silica gel chromatography, CH2Cl2/MeOH or EtOAc mixtures | Yields pure nucleoside analog |

Research Findings and Optimization Notes

- The use of TMSOTf as a Lewis acid catalyst is critical for efficient glycosylation, providing good stereoselectivity and yield.

- Hydrogenation steps require careful control of time and catalyst loading to avoid over-reduction or side reactions.

- Protecting group strategies are essential to prevent unwanted reactions on hydroxyl groups during fluorination and amination steps.

- The fluorinated pyrimidinedione base must be handled under anhydrous and inert conditions to maintain the integrity of the fluorine substituent.

- Chromatographic purification is necessary to separate regio- and stereoisomers formed during glycosylation.

Q & A

Q. What analytical techniques are most reliable for quantifying this compound and its impurities in reaction mixtures?

- Methodology : Use GC-MS with a validated calibration curve (linear range: 0.1–100 µg/mL, R² > 0.99) for quantification . For impurity profiling, HPLC coupled with UV detection (λ = 260 nm) and a C18 column resolves structurally similar analogs, such as 5-fluorouracil derivatives . Mass spectrometry (MS/MS) confirms molecular ions ([M+H]⁺) and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

- Methodology : Screen for antiviral or anticancer activity using:

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Thymidylate synthase (TS) inhibition assays, comparing activity to 5-fluorouracil (positive control) .

- Antiviral activity : Plaque reduction assays against DNA viruses (e.g., HSV-1) at concentrations ≤100 µM .

Advanced Research Questions

Q. How does the stereochemistry of the ribofuranosyl moiety influence biological activity and metabolic stability?

- Methodology : Synthesize α- and β-anomers separately using chiral catalysts or enzymatic resolution. Compare:

- Activity : IC₅₀ values in enzyme/cell-based assays (β-anomers often show higher TS affinity due to spatial alignment) .

- Stability : Incubate with human liver microsomes (HLM) and quantify degradation via LC-MS. β-anomers typically exhibit longer half-lives (t₁/₂ > 2 hrs) .

Q. What mechanisms underlie resistance to this compound in cancer cells?

- Methodology : Generate resistant cell lines via prolonged exposure (e.g., 6 months at sublethal doses). Analyze:

- Gene expression : RNA-seq identifies upregulated efflux transporters (e.g., ABCG2) or TS mutations .

- Metabolomics : LC-MS/MS detects altered nucleotide pools (e.g., elevated dTMP) compensating for TS inhibition .

Q. How can in vivo pharmacokinetics be improved through structural modifications?

- Methodology : Introduce prodrug motifs (e.g., phosphate esters) to enhance oral bioavailability. Evaluate:

- Absorption : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s).

- Metabolism : Identify hydrolysis sites using HLM + cytochrome P450 inhibitors.

- Efficacy : Xenograft models (e.g., murine colorectal cancer) with plasma concentration monitoring via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Conduct meta-analysis with strict inclusion criteria (e.g., purity ≥95%, standardized assays). Variables to control:

- Cell culture conditions : Serum-free vs. serum-containing media alters nucleotide uptake .

- Compound stability : Degradation products (e.g., free 5-fluorouracil) may confound results; validate stability under assay conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.